3-Chloro-2-methylpropionitrile
Overview
Description
3-Chloro-2-methylpropionitrile: is an organic compound with the molecular formula C4H6ClN . It is a clear, light yellow to light yellow-brown liquid with a molecular weight of 103.55 g/mol . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Chloro-2-methylpropionitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and polymers
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitriles, the class of organic compounds to which 3-chloro-2-methylpropionitrile belongs, often target enzymes or receptors in biological systems .
Mode of Action
The gas phase pyrolysis of this compound has been studied . The reaction is homogeneous, unimolecular, and obeys a first-order rate law . This suggests that the compound may undergo a similar reaction in biological systems, potentially leading to the release of HCl and a cyano group .
Biochemical Pathways
The elimination of hcl during its pyrolysis suggests that it may interact with biochemical pathways involving chloride ions or ph regulation .
Pharmacokinetics
Its physical properties such as its boiling point of 60 °c/15 mmhg and density of 1.078 g/mL at 25 °C may influence its bioavailability.
Result of Action
The elimination of hcl during its pyrolysis suggests that it may cause changes in cellular ph or chloride ion concentrations .
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound. For instance, its pyrolysis has been studied over a temperature range of 460.1–489.9°C and a pressure range of 66–231 Torr .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methylpropionitrile plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation or downregulation of specific genes, which can impact cell growth, differentiation, and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting or activating metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit cytochrome P450 enzymes, reducing their ability to metabolize other substrates. This inhibition can result in the accumulation of toxic intermediates, which can cause cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can degrade into other compounds, which may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can result in toxic effects such as liver damage, respiratory distress, and even death in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of metabolites in the body. Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound within cells can influence its ability to modulate cellular processes and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpropionitrile can be synthesized through several methods. One common method involves the reaction of propanenitrile with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds as follows:
CH3CH2CN+SOCl2→ClCH2CH(CH3)CN+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylpropionitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic substitution: Formation of 3-hydroxy-2-methylpropionitrile or 3-amino-2-methylpropionitrile.
Oxidation: Formation of 3-chloro-2-methylpropionic acid.
Reduction: Formation of 3-chloro-2-methylpropanamine
Comparison with Similar Compounds
2-Chloropropionitrile: Similar in structure but lacks the methyl group on the second carbon.
3-Chloropropionitrile: Similar but lacks the methyl group on the second carbon.
2-Bromo-2-methylpropionitrile: Similar but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloro-2-methylpropionitrile is unique due to the presence of both a chlorine atom and a methyl group on the same carbon, which imparts distinct reactivity and steric properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZVBSPSFVERCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305174 | |
Record name | 3-Chloro-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-45-2 | |
Record name | 3-Chloro-2-methylpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7659-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylpropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7659-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Evidence of polar effects of substituents in the gas phase unimolecular elimination of β-substituted ethyl chlorides. Pyrolysis of 3-chloro-2-methylpropionitrile"?
A1: This study investigates the gas phase pyrolysis of this compound, specifically focusing on how the cyano substituent at the β-position influences the unimolecular elimination reaction mechanism. [] The researchers aimed to understand how polar effects exerted by substituents like the cyano group can impact the reaction pathway and kinetics in a gas phase environment.
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